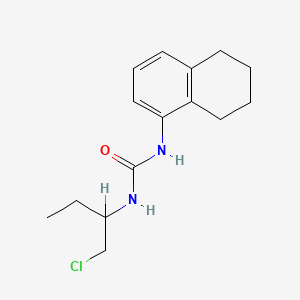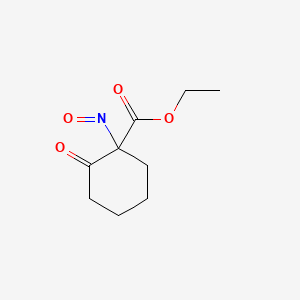
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H13NO4 It is a derivative of cyclohexanecarboxylate, featuring both nitroso and oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate typically involves the nitrosation of ethyl 2-oxocyclohexanecarboxylate. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group. Common reagents used in this process include nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ethyl 1-nitro-2-oxocyclohexanecarboxylate.
Reduction: Ethyl 1-amino-2-oxocyclohexanecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate involves its interaction with molecular targets through its nitroso and oxo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Ethyl 1-amino-2-oxocyclohexanecarboxylate: Contains an amino group instead of a nitroso group, leading to different reactivity and applications.
Ethyl 1-nitro-2-oxocyclohexanecarboxylate: Contains a nitro group, which is more oxidized compared to the nitroso group.
Uniqueness
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate is unique due to the presence of both nitroso and oxo functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other scientific fields.
Eigenschaften
CAS-Nummer |
38104-99-3 |
|---|---|
Molekularformel |
C9H13NO4 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
ethyl 1-nitroso-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-2-14-8(12)9(10-13)6-4-3-5-7(9)11/h2-6H2,1H3 |
InChI-Schlüssel |
ROORNIUQNFGEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCCC1=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


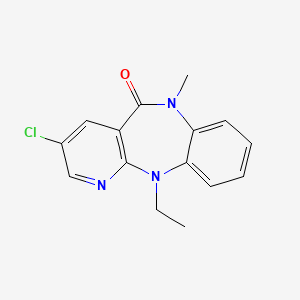
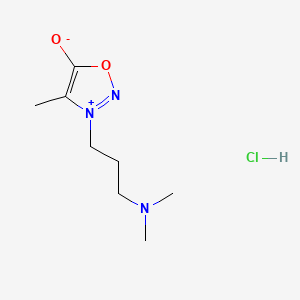
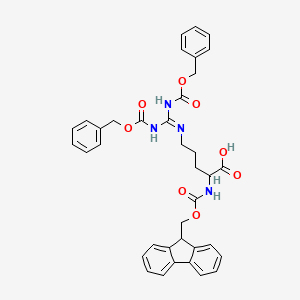
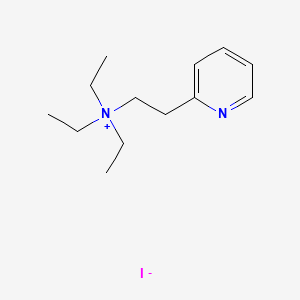
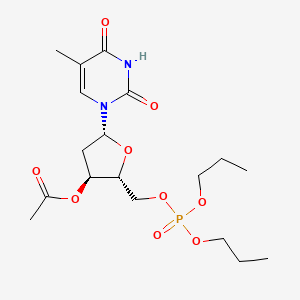
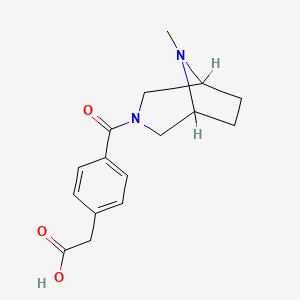


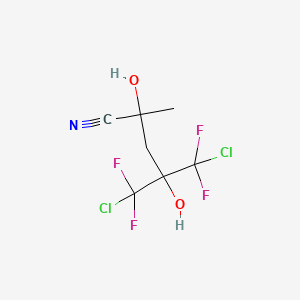

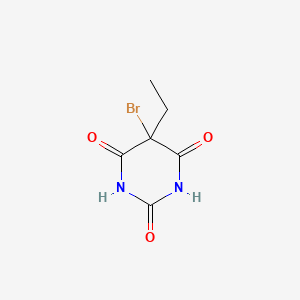
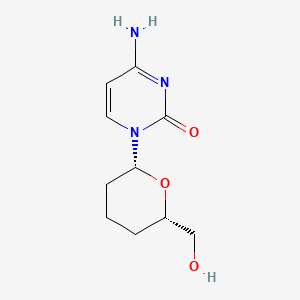
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
